

# Application Notes and Protocols: Synthesis of 3-Nitrobutyrophenone via Nitration of Butyrophenone

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## Compound of Interest

Compound Name: **3-Nitrobutyrophenone**

Cat. No.: **B1360299**

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## Abstract

This document provides a detailed protocol for the synthesis of **3-nitrobutyrophenone** through the electrophilic aromatic substitution (nitration) of butyrophenone. The primary method described utilizes a classic mixed acid (sulfuric and nitric acid) approach, a robust and widely applicable technique for the nitration of moderately deactivated aromatic rings. The butyryl group ( $-\text{CO}(\text{CH}_2)_2\text{CH}_3$ ) is a meta-directing deactivator, leading to the preferential formation of the 3-nitro isomer. This application note includes a comprehensive experimental protocol, safety precautions, and data presentation to guide researchers in this synthesis.

## Introduction

**3-Nitrobutyrophenone** is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. The introduction of a nitro group onto the aromatic ring provides a versatile chemical handle for further functionalization, such as reduction to an amine, which can then be used in a variety of coupling reactions. The nitration of butyrophenone is a standard example of electrophilic aromatic substitution, where the nitronium ion ( $\text{NO}_2^+$ ), generated *in situ* from nitric acid and a strong acid catalyst like sulfuric acid, acts as the electrophile.<sup>[1][2]</sup> The reaction's regioselectivity is controlled by the deactivating, meta-directing nature of the butyryl group.

## Data Presentation

### Reactant and Product Properties

Compound	Molecular Formula	Molar Mass (g/mol)	Appearance	CAS Number
Butyrophenone	C <sub>10</sub> H <sub>12</sub> O	148.20	Colorless liquid	495-40-9
3-Nitrobutyrophenone	C <sub>10</sub> H <sub>11</sub> NO <sub>3</sub>	193.19	Yellow solid/oil	50766-86-4[3]

### Reaction Conditions and Expected Yield

The following table outlines the typical reaction conditions adapted from a similar, well-documented procedure for the nitration of acetophenone. Yields for the nitration of butyrophenone are expected to be in a similar range.

Parameter	Value
Temperature	0 °C to 5 °C
Reaction Time	~1 hour
Molar Ratio (Butyrophenone:HNO <sub>3</sub> )	1 : 1.3
Expected Yield	70-80%
Major Product	3-Nitrobutyrophenone
Potential Side Products	2-Nitrobutyrophenone, 4-Nitrobutyrophenone, Dinitrated products

### Experimental Protocol

This protocol is adapted from the well-established procedure for the nitration of acetophenone, a structurally similar ketone.

### Materials and Equipment

- Reagents:

- Butyrophenone ( $C_{10}H_{12}O$ )
- Concentrated Sulfuric Acid ( $H_2SO_4$ , 98%)
- Concentrated Nitric Acid ( $HNO_3$ , 70%)
- Cracked Ice
- Deionized Water
- Ethanol (for recrystallization)
- Sodium Bicarbonate ( $NaHCO_3$ , saturated solution)
- Anhydrous Magnesium Sulfate ( $MgSO_4$ ) or Sodium Sulfate ( $Na_2SO_4$ )

- Equipment:

- Three-necked round-bottom flask (250 mL)
- Mechanical stirrer
- Dropping funnel
- Thermometer
- Ice-salt bath
- Büchner funnel and filter flask
- Beakers
- Separatory funnel
- Rotary evaporator

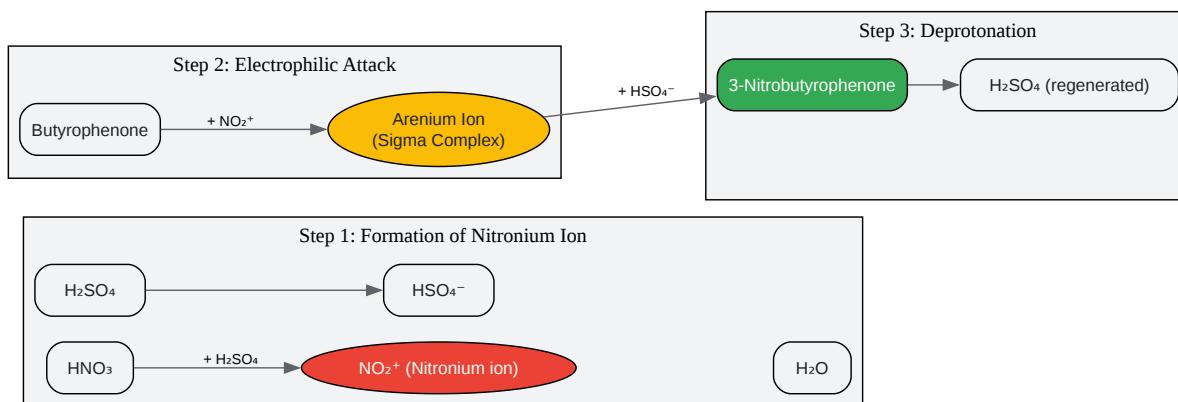
## Procedure

- Reaction Setup:
  - Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.
  - Place the flask in an ice-salt bath to maintain a low temperature.
- Initial Cooling:
  - Carefully add 50 mL of concentrated sulfuric acid to the reaction flask.
  - Begin stirring and allow the acid to cool to below 0 °C.
- Addition of Butyrophenone:
  - Slowly add 0.1 mol of butyrophenone to the cooled, stirring sulfuric acid via the dropping funnel. Maintain the temperature below 5 °C during this addition.
- Preparation of Nitrating Mixture:
  - In a separate beaker, carefully prepare the nitrating mixture by slowly adding 0.13 mol of concentrated nitric acid to 20 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
- Nitration Reaction:
  - Cool the butyrophenone-sulfuric acid mixture to 0 °C or slightly below.
  - Slowly add the cold nitrating mixture dropwise from the dropping funnel to the reaction flask. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C. This step is highly exothermic.
  - After the addition is complete, continue stirring the mixture in the ice bath for an additional 10-15 minutes.
- Quenching and Isolation:

- In a large beaker (1 L), prepare a mixture of approximately 250 g of cracked ice and 250 mL of water.
  - Pour the reaction mixture slowly and carefully onto the ice-water mixture with vigorous stirring. This will precipitate the crude **3-nitrobutyrophenone** as a yellow solid or oil.
  - Allow the ice to melt completely.
- Work-up and Purification:
- If the product is solid, collect it by suction filtration using a Büchner funnel. If it is an oil, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
  - Wash the collected solid (or organic extract) with cold water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water until the washings are neutral.
  - Dry the organic extract over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.
  - The crude product can be further purified by recrystallization from ethanol. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

## Visualizations

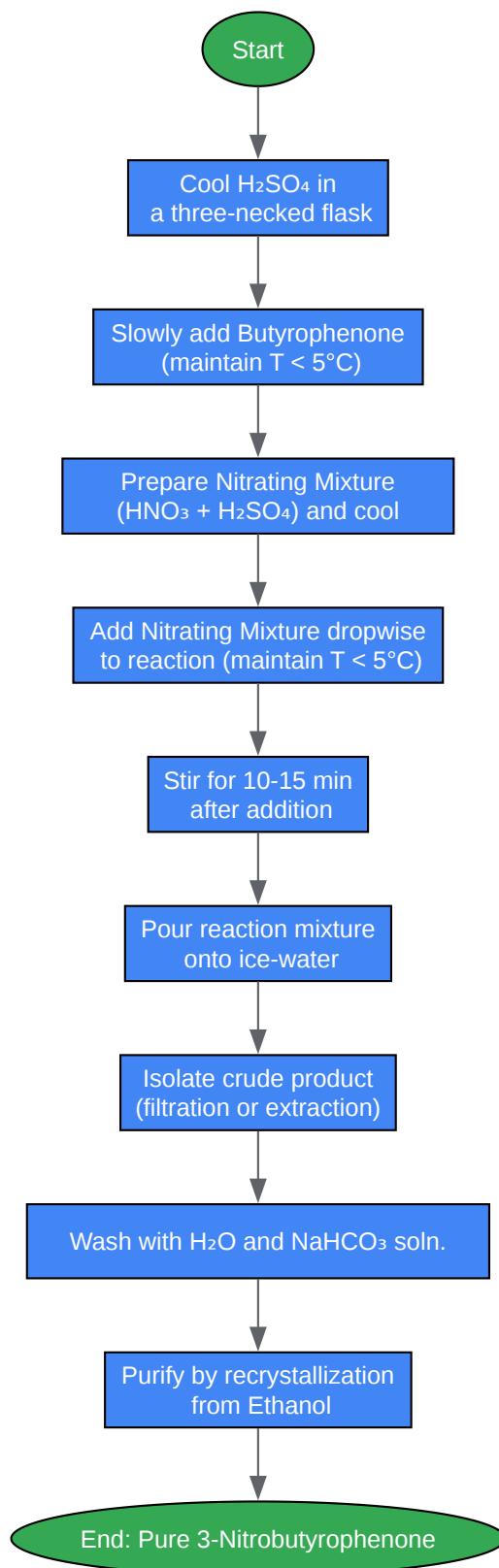
### Reaction Mechanism



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Caption: Mechanism of Butyrophenone Nitration.

## Experimental Workflow

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Caption: Synthesis Workflow for **3-Nitrobutyrophenone**.

## Safety Precautions

- **Corrosive Acids:** Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
- **Exothermic Reaction:** The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent the formation of dinitrated byproducts and to avoid a runaway reaction.
- **Quenching:** The addition of the reaction mixture to water is also exothermic. Perform this step slowly and with efficient stirring to dissipate the heat.
- **Waste Disposal:** Neutralize acidic waste before disposal according to institutional guidelines.

## Conclusion

The nitration of butyrophenone using mixed acid is an effective method for the synthesis of **3-nitrobutyrophenone**. Adherence to the detailed protocol, particularly with respect to temperature control and safety precautions, is essential for a successful and safe synthesis. The resulting product is a key intermediate for further chemical transformations in various research and development applications.

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## References

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